2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone
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Overview
Description
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[3,4-f]isoindole family, which is characterized by a fused ring system that includes both pyrrole and isoindole units. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-ethylhexylamine with a suitable isoindole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Similar structure but with pyridin-3-yl groups instead of 2-ethylhexyl groups.
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Contains benzyl groups instead of 2-ethylhexyl groups.
2,6-Bis(4-hydroxy-phenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone: Features hydroxy-phenyl groups.
Uniqueness
The presence of 2-ethylhexyl groups in 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone enhances its solubility and processability compared to similar compounds. This makes it particularly useful in applications where these properties are critical, such as in the development of organic semiconductors and photovoltaic materials .
Properties
CAS No. |
6626-74-0 |
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Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,6-bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C26H36N2O4/c1-5-9-11-17(7-3)15-27-23(29)19-13-21-22(14-20(19)24(27)30)26(32)28(25(21)31)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI Key |
AIWVTMBIGBVWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(CC)CCCC |
Origin of Product |
United States |
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